molecular formula C7H4ClFO3 B13650522 6-Chloro-3-fluoro-2-hydroxybenzoicacid

6-Chloro-3-fluoro-2-hydroxybenzoicacid

Cat. No.: B13650522
M. Wt: 190.55 g/mol
InChI Key: LJYHYVAXJIJQKK-UHFFFAOYSA-N
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Description

Overview of Halogenated Benzoic Acid Derivatives in Chemical Research

Halogenated benzoic acid derivatives are a class of organic compounds that have garnered significant attention in chemical research. Their structural framework, consisting of a benzene (B151609) ring substituted with a carboxylic acid group and one or more halogen atoms, makes them versatile building blocks in organic synthesis. These compounds serve as crucial precursors and intermediates in the manufacturing of a wide array of commercially important products, including agrochemicals, pharmaceuticals, food additives, and dyes. mdpi.com For instance, chloro-substituted benzoic acids are among the more versatile precursors for synthesizing pesticides. mdpi.com

The introduction of halogen atoms to the benzoic acid structure profoundly influences its chemical reactivity and physical properties. This allows chemists to fine-tune molecules for specific applications. In the realm of materials science, halogenated benzoic acids are utilized in on-surface synthesis, a method to create functional molecular structures directly on a substrate. researchgate.net Depending on the number, type, and position of the halogen substituents, researchers can control the formation of molecular dimers, linear chains, and other organized nanostructures. researchgate.net Fluoro-substituted compounds, in particular, are often considered environmentally more acceptable alternatives to their chlorinated counterparts. mdpi.com

Significance of Hydroxybenzoic Acid Scaffolds in Organic Chemistry

The hydroxybenzoic acid scaffold is a fundamental structural motif in organic and medicinal chemistry. researchgate.net These compounds, characterized by a benzene ring bearing both a hydroxyl (-OH) and a carboxyl (-COOH) group, are prevalent in nature as secondary metabolites in many plants. nih.govrasayanjournal.co.in Their natural occurrence is linked to a variety of biological functions.

In synthetic chemistry, the hydroxybenzoic acid framework is a valuable starting material for creating more complex molecules. The presence of multiple reactive sites—the aromatic ring, the acidic carboxyl group, and the phenolic hydroxyl group—allows for a wide range of chemical modifications. researchgate.net This versatility has made them a cornerstone in the development of new therapeutic agents. Research has shown that derivatives of hydroxybenzoic acid possess a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. researchgate.netrasayanjournal.co.in For example, 4-hydroxybenzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes linked to cancer cell growth. researchgate.net

Positional Isomerism in Halogenated Hydroxybenzoic Acids and its Academic Implications

Positional isomerism is a key concept in the study of substituted aromatic compounds like halogenated hydroxybenzoic acids. Isomers are molecules that have the same chemical formula but different arrangements of atoms. In this specific context, positional isomers differ in the location of the halogen and hydroxyl substituents on the benzoic acid ring. ju.edu.jo

The precise positioning of these functional groups has profound implications for the molecule's physicochemical properties. Even a minor change in substituent location can lead to significant differences in acidity, solubility, melting point, and reactivity. mdpi.com For instance, the presence of an ortho-hydroxyl group (adjacent to the carboxylic acid) can lead to intramolecular hydrogen bonding, which is not possible in meta or para isomers. This structural feature can distinctly alter the compound's spectral data and chemical behavior. ju.edu.jo Academic research extensively studies these isomeric effects to understand structure-activity relationships, which is crucial for designing molecules with desired characteristics for applications ranging from materials science to pharmacology. manchester.ac.uknih.gov The antibacterial activity of benzoic acid derivatives, for example, is significantly influenced by the type and position of substituents on the benzoic ring. nih.govnih.gov

6-Chloro-3-fluoro-2-hydroxybenzoic acid is a specific positional isomer within the family of di-halogenated hydroxybenzoic acids. Its structure features a chlorine atom at position 6, a fluorine atom at position 3, and a hydroxyl group at position 2, relative to the carboxylic acid group on the benzene ring. This particular arrangement of substituents dictates its unique chemical identity and properties.

Physicochemical Properties of 6-Chloro-3-fluoro-2-hydroxybenzoic acid
PropertyValue
CAS Number1784624-98-1
Molecular FormulaC₇H₄ClFO₃
Molecular Weight190.56 g/mol

To understand the impact of substituent placement, it is instructive to compare 6-Chloro-3-fluoro-2-hydroxybenzoic acid with its positional isomers. The table below contrasts the target compound with two related isomers: 3-Chloro-5-fluoro-2-hydroxybenzoic acid and 6-Chloro-2-fluoro-3-hydroxybenzoic acid. While all three share the same molecular formula (C₇H₄ClFO₃) and thus the same molecular weight, the different arrangement of the chloro, fluoro, and hydroxy groups leads to distinct chemical identities, as evidenced by their unique CAS Registry Numbers.

Comparative Data of Halogenated Hydroxybenzoic Acid Isomers
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
6-Chloro-3-fluoro-2-hydroxybenzoic acid1784624-98-1C₇H₄ClFO₃190.56
3-Chloro-5-fluoro-2-hydroxybenzoic acid4068-62-6C₇H₄ClFO₃190.56
6-Chloro-2-fluoro-3-hydroxybenzoic acid91659-28-8C₇H₄ClFO₃190.56

Data sourced from multiple chemical suppliers and databases. aobchem.comaobchem.com

The differences in structure, though subtle, are expected to result in varied acidities (pKa), melting points, and spectroscopic characteristics due to changes in intramolecular forces and electronic effects.

Historical Context and Evolution of Research on Substituted Benzoic Acids

The history of substituted benzoic acids is rooted in the discovery of benzoic acid itself. The compound was first described in the 16th century through the dry distillation of gum benzoin (B196080), a resin from Styrax trees. wikipedia.orgchemeurope.comredox.com Notable early descriptions were made by Nostradamus (1556) and others. chemeurope.comredox.com However, it was not until 1832 that Justus von Liebig and Friedrich Wöhler determined the chemical composition and structure of benzoic acid, laying the groundwork for understanding its derivatives. chemeurope.comua.edu

The first industrial synthesis of benzoic acid involved the hydrolysis of benzotrichloride, but this method produced significant chlorinated impurities. wikipedia.orgnewworldencyclopedia.org For a long time, benzoic acid for human use was obtained exclusively from the natural gum benzoin source. newworldencyclopedia.org The development of modern industrial processes, such as the catalytic oxidation of toluene, allowed for the large-scale production of pure benzoic acid. chemeurope.comredox.com This availability spurred extensive research into its derivatives. Chemists began systematically substituting the hydrogen atoms on the benzene ring with various functional groups, including halogens and hydroxyl groups, to create a vast library of new compounds with tailored properties for diverse scientific and industrial applications. google.com

Properties

Molecular Formula

C7H4ClFO3

Molecular Weight

190.55 g/mol

IUPAC Name

6-chloro-3-fluoro-2-hydroxybenzoic acid

InChI

InChI=1S/C7H4ClFO3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)

InChI Key

LJYHYVAXJIJQKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)O)C(=O)O)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

General Synthetic Strategies for Halogenated Hydroxybenzoic Acids

The preparation of halogenated hydroxybenzoic acids relies on a toolkit of reactions that can selectively introduce functional groups at specific positions on the aromatic ring. The interplay between the directing effects of existing substituents (hydroxyl, carboxyl, and halogens) is a critical consideration in designing a synthetic sequence.

Regioselective Halogenation Approaches

Halogenation is a fundamental method for functionalizing aromatic rings. tcichemicals.com In the context of hydroxybenzoic acids, the existing hydroxyl and carboxyl groups exert strong directing effects on incoming electrophiles. The hydroxyl group is a powerful activating ortho-, para-director, while the carboxyl group is a deactivating meta-director.

Direct halogenation of a salicylic (B10762653) acid precursor often leads to substitution at the 3- and 5-positions, which are ortho- and para- to the activating hydroxyl group. For instance, the chlorination of salicylic acid can yield a mixture of 3-chloro, 5-chloro, and 3,5-dichlorosalicylic acids. youtube.compatsnap.com Achieving chlorination at the 6-position is more challenging due to steric hindrance from the adjacent carboxyl group and the electronic directing effects.

To achieve specific regioselectivity, chemists employ various strategies:

Controlling Reaction Conditions: Temperature, solvent, and the nature of the halogenating agent (e.g., Cl₂, N-chlorosuccinimide) can influence the distribution of isomers. google.com

Use of Blocking Groups: A sulfonic acid group can be temporarily introduced to block a more reactive position, directing the halogen to the desired site, and then subsequently removed. youtube.compatsnap.com

Catalysts: Lewis acid catalysts are often required for the halogenation of aromatic rings to polarize the halogen molecule and create a stronger electrophile. youtube.com

Table 1: Common Halogenating Agents and Conditions

Halogenating Agent Catalyst/Solvent Typical Application
Chlorine (Cl₂) Lewis Acid (e.g., FeCl₃, AlCl₃) / H₂SO₄ Electrophilic chlorination of aromatic rings. google.comyoutube.com
N-Chlorosuccinimide (NCS) Acetic Acid, DMF Milder chlorination, often used for activated rings.
Sulfuryl Chloride (SO₂Cl₂) Radical Initiator or Lewis Acid Can proceed via electrophilic or radical mechanisms.

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. researchgate.net This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating the deprotonation of a specific proton at the ortho position. colab.wsorgsyn.org The resulting aryllithium intermediate can then be quenched with an electrophile, such as carbon dioxide (CO₂), to install a carboxylic acid group. chemimpex.com

For the synthesis of hydroxybenzoic acids, the hydroxyl group itself is a potent DMG. However, its acidity requires the use of at least two equivalents of a strong base to deprotonate both the hydroxyl proton and the ortho C-H proton. Alternatively, the hydroxyl group can be protected with a group that also functions as a DMG, such as a methoxy (B1213986) (-OCH₃) or carbamate (B1207046) (-OCONR₂) group. chemimpex.com The carboxyl group of a benzoic acid can also act as a DMG, directing lithiation to the ortho C-H bond. google.com

Table 2: Common Directing Metalation Groups (DMGs) and Electrophiles in DoM

Directing Metalation Group (DMG) Organolithium Reagent Common Electrophiles Resulting Functional Group
-OH, -OR s-BuLi/TMEDA CO₂ -COOH
-CONR₂ s-BuLi/TMEDA I₂ -I
-Cl, -F n-BuLi DMF -CHO
-COOH s-BuLi/TMEDA S₈, then hydrolysis -SH

Nucleophilic Aromatic Substitution (SNAr) in Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group (typically a halogen) on an aromatic ring with a nucleophile. This reaction is generally feasible only when the aromatic ring is activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group.

In the context of synthesizing halogenated hydroxybenzoic acids, an SNAr reaction could potentially be used to introduce a hydroxyl group by displacing a halogen. For instance, a difluorobenzonitrile or difluorobenzoic acid derivative could undergo nucleophilic substitution of one fluorine atom by a hydroxide (B78521) or methoxide (B1231860) nucleophile. A patent for the synthesis of 6-fluorosalicylic acid describes the reaction of 2,6-difluorobenzonitrile (B137791) with sodium hydroxide, where one fluorine atom is substituted by a hydroxyl group, followed by hydrolysis of the nitrile to a carboxylic acid. nih.govnih.govgoogle.com The high temperature and pressure conditions are indicative of the energy required to effect this substitution on a ring that is not strongly activated by nitro groups.

Specific Synthetic Routes to 6-Chloro-3-fluoro-2-hydroxybenzoic Acid

Multi-step Synthesis Protocols

A logical starting material for the synthesis of the target molecule would be a phenol (B47542) with the required halogen substitution pattern, namely 2-chloro-5-fluorophenol . This precursor is commercially available. nih.govchemicalbook.com From this starting point, the final carboxyl group could be introduced.

Proposed Synthetic Pathway:

Carboxylation of 2-chloro-5-fluorophenol: The introduction of a carboxyl group ortho to the hydroxyl group is a key transformation. Several methods exist for the ortho-carboxylation of phenols:

Kolbe-Schmitt Reaction: This classic method involves the reaction of a sodium or potassium phenoxide with carbon dioxide under high temperature and pressure. researchgate.net While effective for phenol itself, its regioselectivity can be poor with substituted phenols, potentially leading to a mixture of isomers.

Directed Ortho Metalation (DoM): A more regioselective approach would be the DoM of 2-chloro-5-fluorophenol. The hydroxyl group would direct lithiation to the C2 position. However, the existing chlorine at C2 would block this site. The next most likely site for lithiation would be C6, ortho to the hydroxyl group and meta to the fluorine. Quenching the resulting aryllithium species with CO₂ would yield the desired 6-Chloro-3-fluoro-2-hydroxybenzoic acid.

Palladium-Catalyzed C-H Carboxylation: Modern methods involving transition metal catalysis, such as the palladium-catalyzed silanol-directed C-H carboxylation of phenols, offer high regioselectivity under milder conditions and could be applicable. nih.gov

Alternatively, a synthesis could commence from a pre-existing salicylic acid derivative, such as 3-fluorosalicylic acid . chemimpex.com The challenge would then be the regioselective introduction of a chlorine atom at the 6-position. Direct chlorination would likely be directed to the 5-position by the activating hydroxyl group. Therefore, a DoM strategy on a protected 3-fluorosalicylic acid derivative might be employed to introduce the chlorine atom at the desired C6 position via reaction with an electrophilic chlorine source.

Optimization of Reaction Conditions for Improved Yield and Selectivity

As no specific synthesis is published, data on optimization is not available. For any proposed route, optimization would be crucial. Key parameters to consider would include:

For DoM-Carboxylation:

Base: The choice and stoichiometry of the organolithium reagent (n-BuLi, s-BuLi, t-BuLi) and additives like TMEDA (tetramethylethylenediamine) would be critical to achieve selective deprotonation without side reactions.

Temperature: Lithiation reactions are typically performed at low temperatures (-78 °C) to control reactivity and prevent decomposition of the organolithium intermediates.

Quenching: The method and temperature of introducing CO₂ (gas or solid dry ice) can affect the carboxylation yield.

For Kolbe-Schmitt Reaction:

Counter-ion: The choice of alkali metal (Na vs. K) can influence the ortho/para selectivity.

Temperature and Pressure: These conditions would need to be carefully controlled to maximize the yield of the desired ortho-carboxylated product.

Given the electronic properties of the fluorine and chlorine substituents, achieving high selectivity and yield would likely require careful empirical optimization of these reaction variables.

Synthesis of Closely Related Chlorofluorohydroxybenzoic Acid Isomers

The synthesis of halogenated and hydroxylated benzoic acid derivatives is a critical area of research, particularly for their use as intermediates in the pharmaceutical industry. The precise placement of chloro, fluoro, and hydroxy groups on the benzoic acid scaffold is achieved through various strategic synthetic routes.

A practical synthetic route for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for certain antimicrobial drugs, starts from 2,4-difluoro-3-chlorobenzoic acid. semanticscholar.org This multi-step process involves several key transformations to introduce the hydroxyl group at the C5 position.

The synthesis protocol includes the following steps:

Nitration: The starting material, 2,4-difluoro-3-chlorobenzoic acid, undergoes nitration using concentrated nitric acid at an elevated temperature to yield 3-chloro-2,4-difluoro-5-nitrobenzoic acid. semanticscholar.org This reaction is slowed by the electron-withdrawing effects of the fluorine and carboxylic acid groups. semanticscholar.org

Esterification: The resulting nitrobenzoic acid is then esterified. semanticscholar.org

Reduction: The nitro group (NO2) is reduced to an amino group (NH2) through hydrogenation catalyzed by Palladium on carbon (Pd/C), resulting in an excellent yield. semanticscholar.org

Diazotization and Hydrolysis: The final steps involve the diazotization of the amino group, followed by hydrolysis to introduce the hydroxyl group, yielding the final product, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. semanticscholar.org

The synthesis of 4-Fluoro-2-hydroxybenzoic acid can be accomplished starting from 2,4-difluorobenzoic acid. chemicalbook.com The procedure involves heating a mixture of 2,4-difluorobenzoic acid and sodium hydroxide in dimethylsulfoxide (DMSO). chemicalbook.com The reaction is monitored by thin-layer chromatography (TLC) until completion. chemicalbook.com

Upon cooling, the reaction mixture is poured into ice water, and the pH is adjusted to 2-3 with concentrated hydrochloric acid, causing the product to precipitate as a white solid. chemicalbook.com This method results in a high yield of 90% after the solid is filtered, washed, and dried. chemicalbook.com

There are multiple reported methods for the synthesis of 5-Chloro-2-hydroxybenzoic acid.

One approach involves the direct chlorination of salicylic acid. In this regioselective reaction, salicylic acid is treated with N-chlorosuccinimide in acetonitrile (B52724) in the presence of sulfuric acid at room temperature. chemicalbook.com

Another established method begins with 5-amino-2-hydroxybenzoic acid. nih.gov This precursor is converted to a diazonium salt by reacting it with an ice-chilled aqueous solution of sodium nitrite (B80452) (NaNO2) in the presence of sulfuric acid. nih.gov The diazonium salt is then treated with a solution of copper(I) chloride (Cu2Cl2) in hydrochloric acid. nih.gov The reaction mixture is refluxed, cooled, and then neutralized, followed by extraction to isolate the 5-Chloro-2-hydroxybenzoic acid product. nih.gov

The synthesis of various amino-fluoro-hydroxybenzoic acid isomers is crucial for creating precursors for different therapeutic agents. orgsyn.orgnih.gov

For instance, 2-Amino-3-fluorobenzoic acid can be synthesized from 7-fluoroisatin (B1296980). orgsyn.org The process involves treating the 7-fluoroisatin with aqueous sodium hydroxide and hydrogen peroxide. The reaction mixture's temperature rises, and after completion, the pH is adjusted to precipitate the product. orgsyn.org

Another example is the preparation of 4-amino-3-hydroxybenzoic acid, which is achieved through the reduction of 4-nitro-3-hydroxybenzoic acid. prepchem.com The nitro compound is heated with concentrated hydrochloric acid and tin. prepchem.com Following the reaction, the resulting tin salt is filtered, redissolved, and treated with hydrogen sulfide (B99878) to remove the tin. The filtrate is then concentrated, and the free amino acid is precipitated by adding a concentrated solution of sodium acetate (B1210297). prepchem.com

Key Chemical Transformations and Reagents Employed

The synthesis of substituted benzoic acids relies on a series of fundamental chemical transformations, with nitration and reduction being among the most common and critical for introducing key functional groups.

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group (-NO2) onto an aromatic ring. In the synthesis of substituted benzoic acids, a nitrating mixture, typically composed of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4), is used. truman.eduyoutube.com The carboxylic acid group (-COOH) on the benzoic acid ring is an electron-withdrawing group and acts as a meta-director. quora.comvedantu.com Consequently, the incoming electrophile (the nitronium ion, NO2+) is directed to the meta position on the benzene (B151609) ring. youtube.comvedantu.com The reaction temperature is often kept low to control the reaction and prevent the formation of unwanted byproducts. truman.edu

Reduction of the nitro group is a subsequent key step, particularly in the synthesis of amino-substituted benzoic acids. The nitro group can be reduced to a primary amine (-NH2). A common method for this transformation is catalytic hydrogenation, where the nitro compound is reacted with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). semanticscholar.org This method is often highly efficient and produces excellent yields. semanticscholar.org Another method involves the use of a metal in an acidic solution, such as tin and hydrochloric acid, to reduce the nitro group. prepchem.com

These two transformations, nitration followed by reduction, provide a reliable pathway for converting a benzoic acid into its corresponding meta-amino derivative, which can then be used in further synthetic steps. semanticscholar.org

Esterification and Hydrolysis Processes

Esterification and subsequent hydrolysis are fundamental processes in the synthesis and purification of benzoic acid derivatives. In the context of 6-Chloro-3-fluoro-2-hydroxybenzoic acid, these reactions can be employed to protect the carboxylic acid or hydroxyl group during other synthetic steps or to purify the final product.

Esterification: The carboxylic acid group of a hydroxybenzoic acid can be converted to an ester to prevent its interference in subsequent reactions, such as those involving the aromatic ring. A common method for this transformation is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For instance, substituted benzoic acids are often esterified using alcohols like methanol (B129727) or ethanol (B145695) with catalytic amounts of sulfuric acid or hydrochloric acid. Another approach involves reacting the hydroxybenzoic acid with a halogenated derivative of a hydrocarbon in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com

Hydrolysis: The reverse reaction, hydrolysis, is used to deprotect the ester and regenerate the carboxylic acid. This is typically achieved by heating the ester with an aqueous acid or base. Alkaline hydrolysis, using reagents like sodium hydroxide or potassium hydroxide, is a common and effective method for cleaving ester bonds in substituted benzoic acids. For example, the hydrolysis of 2-fluoro-3-chlorobenzoyl fluoride (B91410) to its corresponding benzoic acid is achieved under alkaline conditions. google.com Similarly, the synthesis of 2-chloro-6-fluorobenzoic acid can involve the hydrolysis of an intermediate nitrile. researchgate.net

Reaction Reagents and Conditions Purpose Analogous Example
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Protection of the carboxylic acid groupAcid-catalyzed esterification of substituted benzoic esters in ethanol. wikipedia.org
HydrolysisAqueous Base (e.g., NaOH, KOH), HeatDeprotection to yield the carboxylic acidHydrolysis of 2-fluoro-3-chlorobenzoyl fluoride to 2-fluoro-3-chlorobenzoic acid. google.com

Diazotization and Subsequent Transformations

Diazotization of an aromatic amine, followed by a substitution reaction, is a versatile method for introducing various substituents onto an aromatic ring, including the hydroxyl group necessary for the formation of a salicylic acid derivative.

A plausible synthetic route to 6-Chloro-3-fluoro-2-hydroxybenzoic acid could involve the diazotization of a precursor such as 2-amino-6-chloro-3-fluorobenzoic acid. The process begins with the treatment of the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0-5 °C). This forms a diazonium salt. scirp.org

The resulting diazonium salt is often unstable and is used immediately in the subsequent step. To introduce the hydroxyl group, the diazonium salt solution is warmed, which causes the diazonium group to be replaced by a hydroxyl group through reaction with water. This method is a standard procedure for the synthesis of phenols from anilines. A directly analogous synthesis is the preparation of 6-chlorosalicylic acid from 2-amino-6-chlorobenzoic acid hydrochloride via diazotization with sodium nitrite and hydrochloric acid, followed by heating. prepchem.com

Starting Material Reagents Intermediate Product Yield
2-amino-6-chlorobenzoic acid hydrochloride1. Sodium nitrite, Hydrochloric acid, Water (0-5 °C) 2. Heat (90 °C)6-carboxy-2-chlorobenzenediazonium chloride6-chlorosalicylic acid~77%

Table based on the synthesis of the analogous compound, 6-chlorosalicylic acid. prepchem.com

Carboxylation Techniques

Carboxylation involves the introduction of a carboxylic acid group onto a molecule. For aromatic compounds, this can be achieved through several methods, including the Kolbe-Schmitt reaction or by carboxylation of an organometallic intermediate.

In the context of synthesizing 6-Chloro-3-fluoro-2-hydroxybenzoic acid, a potential precursor would be 4-chloro-1-fluoro-2-hydroxybenzene (4-chloro-2-fluorophenol). The Kolbe-Schmitt reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat to introduce a carboxyl group ortho to the hydroxyl group. The regioselectivity of this reaction is influenced by the nature of the cation and the reaction conditions.

Alternatively, carboxylation can be achieved by first converting the aromatic substrate into an organometallic reagent, such as an organolithium or Grignard reagent, and then reacting it with carbon dioxide (usually as dry ice). For example, a related synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid involves the lithiation of a protected phenol followed by quenching with excess dry ice. researchgate.net This approach allows for directed carboxylation at a specific position on the aromatic ring.

Method General Reactants Key Features
Kolbe-Schmitt ReactionPhenoxide, Carbon Dioxide, Heat, PressureDirect carboxylation of phenols, typically ortho to the hydroxyl group.
Organometallic CarboxylationAryl halide or protected phenol, Strong Base (e.g., n-BuLi), Carbon DioxideForms an organometallic intermediate which then reacts with CO₂. Offers high regioselectivity.

Palladium-Catalyzed Coupling Reactions (e.g., Carbonylation)

Palladium-catalyzed reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Carbonylation reactions, specifically, involve the introduction of a carbonyl group (C=O) using carbon monoxide.

A potential route to 6-Chloro-3-fluoro-2-hydroxybenzoic acid using this methodology could involve the palladium-catalyzed carbonylation of an aryl halide or triflate precursor. For instance, a dihalogenated precursor such as 1,X-dihalo-4-chloro-3-fluorobenzene (where X is a leaving group like I or Br) could be subjected to a carbonylative coupling reaction. The reaction would typically employ a palladium catalyst, such as one based on palladium(II) iodide, carbon monoxide, and a suitable nucleophile. unipr.itmdpi.com If water is used as the nucleophile, the reaction can directly yield a carboxylic acid.

Catalyst System Reactants Product Type
Palladium(II) IodideAryl Halide, Carbon Monoxide, Nucleophile (e.g., H₂O)Aromatic Carboxylic Acid
Palladium Acetate with LigandsAryl Halide/Triflate, Carbon Monoxide, NucleophileAromatic Carboxylic Acid or Ester

Derivatization Chemistry and Functional Group Interconversions

Formation of Carboxylic Acid Derivatives

The carboxylic acid group is a cornerstone for derivatization, readily undergoing conversion into esters, amides, and acyl halides. These derivatives are often key intermediates in the synthesis of biologically active compounds.

Amides: Amide bond formation is a frequently employed transformation in medicinal chemistry. nih.govresearchgate.net For a substrate like 6-Chloro-3-fluoro-2-hydroxybenzoic acid, amides can be synthesized by activating the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. nih.gov A variety of coupling reagents are available for this purpose, including carbodiimides and phosphonium (B103445) salts, which facilitate the reaction under mild conditions. nih.gov Another approach involves the in situ generation of activating agents, such as chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine, which can convert carboxylic acids into amides at room temperature in good to excellent yields. nih.govresearchgate.net

Derivative TypeGeneral MethodTypical ReagentsReference
EsterFischer EsterificationAlcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) google.com
EsterAlkylationAlkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) google.com
AmideCoupling ReactionAmine (R-NH₂), Coupling Agent (e.g., EDC, HOBt) nih.govucm.es
AmideIn Situ ActivationAmine (R-NH₂), PPh₃, N-chlorophthalimide nih.govresearchgate.net

Acyl halides, particularly acyl chlorides, are highly reactive intermediates that serve as precursors to a variety of other carboxylic acid derivatives.

Formation: 6-Chloro-3-fluoro-2-hydroxybenzoic acid can be converted to its corresponding acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). rsc.org The reaction with oxalyl chloride, often performed in the presence of a catalytic amount of dimethylformamide (DMF), is a common method for preparing acyl chlorides under relatively mild conditions. rsc.org

Reactions: Once formed, the acyl chloride of 6-Chloro-3-fluoro-2-hydroxybenzoic acid is a versatile intermediate. Its high reactivity allows for efficient conversion into other functional groups through nucleophilic acyl substitution. youtube.com

Hydrolysis: Reaction with water readily converts the acyl chloride back to the parent carboxylic acid. youtube.com

Esterification: Reaction with alcohols yields esters. This method is often faster and more efficient than direct Fischer esterification. youtube.com

Amidation: Reaction with ammonia (B1221849) produces a primary amide, while reactions with primary or secondary amines yield secondary or tertiary amides, respectively. youtube.com

Introduction of Heterocyclic Moieties

Incorporating heterocyclic rings into the structure of 6-Chloro-3-fluoro-2-hydroxybenzoic acid can significantly alter its chemical and biological properties. Several strategies can be employed to synthesize derivatives containing rings such as benzoxazolinones and to attach hydrazone functionalities or larger scaffolds like biphenyl (B1667301) and triazine systems.

Benzoxazolinone derivatives are an important class of heterocycles. mdpi.comnih.gov The synthesis of a 6-chloro-benzoxazolinone structure typically starts from a 2-amino-4-chlorophenol (B47367) precursor, which undergoes cyclization with reagents like urea (B33335) or phosgene. nih.govgoogle.com To synthesize a benzoxazolinone derivative from 6-Chloro-3-fluoro-2-hydroxybenzoic acid, a plausible route involves the conversion of the carboxylic acid into an amine functionality positioned ortho to the hydroxyl group. This can be achieved via a Curtius rearrangement. The process would involve:

Conversion of the carboxylic acid to an acyl chloride.

Reaction of the acyl chloride with sodium azide (B81097) to form an acyl azide.

Thermal or photochemical rearrangement of the acyl azide to an isocyanate, which is then hydrolyzed to the corresponding aminophenol.

The resulting aminophenol intermediate can then be cyclized using agents like urea or carbonyldiimidazole to form the desired substituted benzoxazolinone ring. nih.govgoogle.com

Hydrazones, which contain the –NHN=CH– group, are synthesized through the condensation of a hydrazide with an aldehyde or a ketone. nih.govnih.gov Starting from 6-Chloro-3-fluoro-2-hydroxybenzoic acid, the synthesis of hydrazone derivatives is a two-step process:

Hydrazide Formation: The carboxylic acid is first converted into its corresponding hydrazide. This is typically done by reacting the methyl or ethyl ester of the acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O).

Condensation: The resulting hydrazide is then reacted with a selected aldehyde or ketone, often in a solvent like ethanol (B145695) and catalyzed by a few drops of acid (e.g., acetic acid), to yield the final hydrazone derivative. nih.gov This reaction provides a straightforward method for introducing a wide variety of substituents into the final molecule, depending on the choice of the carbonyl compound. researchgate.netgoogle.com

Reactant TypeExample ReactantResulting Hydrazone SubstructureReference
Aromatic AldehydeBenzaldehyde-C(O)NHN=CH-Ph nih.gov
Heterocyclic Aldehyde2-Furaldehyde-C(O)NHN=CH-(2-furyl) researchgate.net
Aliphatic KetoneAcetone (B3395972)-C(O)NHN=C(CH₃)₂ nih.gov
Aromatic KetoneAcetophenone-C(O)NHN=C(CH₃)Ph nih.gov

Biphenyl Scaffolds: The incorporation of a second phenyl ring to form a biphenyl structure can be achieved using modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a powerful tool for this purpose. rsc.org A general strategy would involve modifying the 6-Chloro-3-fluoro-2-hydroxybenzoic acid scaffold to introduce a functional group suitable for coupling, such as an iodine or bromine atom, or a boronic acid/ester group. For instance, if an iodo- or bromo- derivative of the benzoic acid is prepared, it can be coupled with a phenylboronic acid in the presence of a palladium catalyst and a base to form the biphenyl derivative. rsc.org

Triazine Scaffolds: The 1,3,5-triazine (B166579) ring is a common scaffold used to link multiple molecular fragments. 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) is a key reagent for this strategy. The three chlorine atoms on the triazine ring are susceptible to sequential nucleophilic substitution. ucm.es The phenolic hydroxyl group of 6-Chloro-3-fluoro-2-hydroxybenzoic acid (or an amino group if introduced) can act as a nucleophile, displacing one of the chlorine atoms on the triazine ring to form a covalent bond. The remaining chlorine atoms can then be substituted by other nucleophiles, allowing for the construction of complex, multi-component molecules centered around the triazine core. nih.gov

Modifications at the Hydroxyl Group

The phenolic hydroxyl group in 6-Chloro-3-fluoro-2-hydroxybenzoic acid is a prime site for chemical modification, allowing for the synthesis of a variety of derivatives. The two principal reactions at this position are ether formation and esterification.

Ether Formation

The conversion of the phenolic hydroxyl group to an ether is a common strategy to alter the compound's physical and chemical properties. The most prevalent method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Given the acidity of the phenolic proton, a moderately strong base such as sodium hydroxide (B78521) or potassium carbonate is typically sufficient for deprotonation. The resulting phenoxide can then be reacted with a variety of alkylating agents.

Table 1: Representative Examples of Williamson Ether Synthesis with Analogous Phenolic Compounds

Starting MaterialAlkylating AgentBaseSolventProduct
Salicylic (B10762653) acidMethyl iodideSodium hydroxideEthanol/WaterMethyl 2-methoxybenzoate
4-FluorophenolEthyl bromidePotassium carbonateAcetone4-Ethoxyphenetole
2-ChlorophenolBenzyl chlorideSodium hydrideTetrahydrofuran (THF)1-(Benzyloxy)-2-chlorobenzene

For 6-Chloro-3-fluoro-2-hydroxybenzoic acid, this reaction would proceed by first forming the sodium or potassium salt, followed by the introduction of an alkyl halide. For instance, reaction with methyl iodide would yield 6-chloro-3-fluoro-2-methoxybenzoic acid. The choice of solvent is crucial and often involves polar aprotic solvents like acetone or DMF to facilitate the SN2 reaction.

Esterification of the Phenolic Hydroxyl

Esterification of the phenolic hydroxyl group can be achieved through reaction with an acid chloride or acid anhydride (B1165640) in the presence of a base. This is in contrast to the esterification of the carboxylic acid group, which is typically acid-catalyzed.

A common method involves the use of acetyl chloride or acetic anhydride in the presence of a base like pyridine (B92270) or triethylamine (B128534) to produce the corresponding acetate (B1210297) ester. This reaction is generally high-yielding and proceeds under mild conditions.

Table 2: Examples of Phenolic Hydroxyl Esterification in Related Molecules

Phenolic CompoundAcylating AgentBaseSolventProduct
Salicylic acidAcetic anhydridePyridineDichloromethaneAcetylsalicylic acid (Aspirin)
4-NitrophenolBenzoyl chlorideTriethylamineChloroform4-Nitrophenyl benzoate
2,4-DichlorophenolPropionyl chlorideSodium hydroxideWater/Dichloromethane2,4-Dichlorophenyl propionate

In the case of 6-Chloro-3-fluoro-2-hydroxybenzoic acid, reaction with acetic anhydride would be expected to yield 2-acetoxy-6-chloro-3-fluorobenzoic acid. The basic catalyst serves to neutralize the acidic byproduct and to activate the hydroxyl group.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Halogenated Benzoic Acid Core

The benzene (B151609) ring of 6-Chloro-3-fluoro-2-hydroxybenzoic acid is substituted with three groups: a hydroxyl group, a carboxylic acid group, and two halogen atoms (chloro and fluoro). These substituents exert significant electronic and steric effects that direct the position of any further substitution on the ring.

The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The carboxylic acid group is a deactivating, meta-directing group because of its electron-withdrawing nature. The halogen atoms are deactivating due to their inductive effect but are ortho, para-directing because of their ability to donate electron density through resonance.

In electrophilic aromatic substitution, the powerful activating effect of the hydroxyl group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it. The position para to the hydroxyl group is already occupied by the fluorine atom. The two positions ortho to the hydroxyl are occupied by the carboxylic acid and the chlorine atom. This leaves the position para to the chlorine and ortho to the carboxylic acid as the most likely site for electrophilic attack, although steric hindrance could be a factor.

Table 3: Predicted and Observed Electrophilic Aromatic Substitution on Salicylic Acid Derivatives

ReactionReagentsExpected Product for 6-Chloro-3-fluoro-2-hydroxybenzoic acidObserved Product for Salicylic Acid
Nitration HNO₃, H₂SO₄6-Chloro-3-fluoro-2-hydroxy-5-nitrobenzoic acid5-Nitrosalicylic acid
Bromination Br₂, FeBr₃5-Bromo-6-chloro-3-fluoro-2-hydroxybenzoic acid5-Bromosalicylic acid
Sulfonation Fuming H₂SO₄6-Chloro-3-fluoro-2-hydroxy-5-sulfobenzoic acid5-Sulfosalicylic acid

Nucleophilic aromatic substitution (SNAr) on this ring is less likely due to the presence of the electron-donating hydroxyl group. However, the presence of the electron-withdrawing carboxylic acid and halogen groups could potentially activate the ring towards nucleophilic attack under forcing conditions, particularly at the positions activated by these groups. The most likely site for nucleophilic attack would be the carbon bearing the chlorine or fluorine atom, with fluoride (B91410) generally being a better leaving group in SNAr reactions. Strong electron-withdrawing groups, if introduced onto the ring, would significantly facilitate such reactions.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Elucidating Intramolecular Interactions (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and probing the vibrational modes within a molecule. For 6-Chloro-3-fluoro-2-hydroxybenzoic acid, FT-IR analysis highlights the interactions between its hydroxyl, carboxyl, chloro, and fluoro substituents.

The FT-IR spectrum of 6-Chloro-3-fluoro-2-hydroxybenzoic acid is characterized by absorption bands corresponding to its specific functional groups. The presence of both a hydroxyl and a carboxylic acid group leads to a very broad O-H stretching band, typically observed in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded carboxylic acid dimer structure often found in the solid state.

The carbonyl (C=O) stretch of the carboxylic acid is expected to produce a strong, sharp absorption band. Its exact position, typically between 1680 and 1710 cm⁻¹, can be influenced by intramolecular hydrogen bonding with the adjacent hydroxyl group. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

Vibrations involving the halogen substituents are also present. The C-F stretching vibration is typically found in the 1000-1400 cm⁻¹ range, while the C-Cl stretching vibration appears at lower wavenumbers, generally between 600-800 cm⁻¹. dergipark.org.tr Aromatic C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, are expected in the 750-1000 cm⁻¹ range. dergipark.org.tr

Table 1: Expected Characteristic FT-IR Frequencies for 6-Chloro-3-fluoro-2-hydroxybenzoic acid

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid & Phenol)Stretching2500-3300 (broad)
C=O (Carboxylic Acid)Stretching1680-1710
C=C (Aromatic)Stretching1450-1600
C-F (Aryl)Stretching1000-1400
C-Cl (Aryl)Stretching600-800

To achieve a precise assignment of the observed vibrational bands, experimental FT-IR spectra are often compared with theoretical spectra generated through computational methods like Density Functional Theory (DFT). nih.govnih.gov DFT calculations, using basis sets such as B3LYP/6-311++G(d,p), can predict the vibrational frequencies and intensities for a given molecular structure. nih.govresearchgate.net

This comparative approach is crucial for several reasons. It allows for the unambiguous assignment of complex vibrational modes that arise from the coupling of multiple vibrations. nih.gov Furthermore, discrepancies between the experimental and calculated spectra can provide insights into intermolecular interactions, such as hydrogen bonding, that are present in the solid state but not fully accounted for in gas-phase theoretical models. nih.gov A scaled quantum mechanical force field methodology is often employed to correct for systematic errors in the theoretical calculations, leading to excellent agreement between the experimental and scaled theoretical data. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through ¹H-NMR, ¹³C-NMR, and advanced 2D techniques, the carbon skeleton and the specific arrangement of substituents on the aromatic ring of 6-Chloro-3-fluoro-2-hydroxybenzoic acid can be definitively established.

The ¹H-NMR spectrum of 6-Chloro-3-fluoro-2-hydroxybenzoic acid is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. The aromatic region should display two signals corresponding to the protons at the C4 and C5 positions.

H4: This proton is adjacent to the fluorine atom at C3 and the hydrogen at C5. It is expected to appear as a doublet of doublets due to coupling with both H5 (³JHH) and the fluorine atom (³JHF).

H5: This proton is adjacent to the chlorine atom at C6 and the hydrogen at C4. It will also appear as a doublet of doublets due to coupling with H4 (³JHH) and potentially a smaller long-range coupling to the fluorine atom (⁴JHF).

The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chloro, fluoro, and carboxylic acid groups will generally shift the signals downfield. The hydroxyl group, being electron-donating, will have an opposing effect. The signals for the acidic protons of the carboxylic acid and the phenolic hydroxyl group are typically broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

Table 2: Predicted ¹H-NMR Data for 6-Chloro-3-fluoro-2-hydroxybenzoic acid

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
-COOH11.0-13.0Broad SingletN/A
-OH5.0-7.0Broad SingletN/A
H4~7.0-7.5Doublet of Doublets (dd)³JHH, ³JHF
H5~7.0-7.5Doublet of Doublets (dd)³JHH, ⁴JHF

The proton-decoupled ¹³C-NMR spectrum of 6-Chloro-3-fluoro-2-hydroxybenzoic acid should exhibit seven distinct signals, one for each carbon atom in the molecule. The chemical shifts provide information about the electronic environment of each carbon.

Carboxyl Carbon (C=O): This signal is expected to appear furthest downfield, typically in the 165-175 ppm range.

Aromatic Carbons: The six aromatic carbons will have shifts between approximately 110 and 160 ppm. The carbons directly attached to electronegative atoms (O, F, Cl) will have their chemical shifts significantly affected.

C2 (-OH): The carbon bearing the hydroxyl group will be shifted downfield.

C3 (-F): The carbon attached to fluorine will show a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF).

C6 (-Cl): The carbon bonded to chlorine will also be shifted downfield.

C1 (-COOH), C4, C5: The remaining carbons will have chemical shifts influenced by the cumulative effects of all substituents on the ring. The carbons adjacent to the fluorine atom (C2 and C4) will also show smaller two-bond couplings (²JCF).

Table 3: Predicted ¹³C-NMR Data for 6-Chloro-3-fluoro-2-hydroxybenzoic acid

CarbonPredicted Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)
C=O165-175Singlet or small Doublet (³JCF)
C2~150-160Doublet (²JCF)
C3~155-165Doublet (¹JCF)
C6~125-135Singlet
C1, C4, C5110-140C4: Doublet (²JCF), C5: Doublet (³JCF), C1: Singlet or small Doublet

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals for H4 and H5, confirming their scalar coupling and thus their adjacent positions on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. Cross-peaks would be observed between the H4 signal and the C4 signal, and between the H5 signal and the C5 signal. This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping out the complete molecular structure by showing correlations between protons and carbons over two or three bonds. youtube.com For instance, the H5 proton would show a correlation to the carbons C1, C3, and C6. The H4 proton would show correlations to C2, C6, and the carboxyl carbon. These long-range correlations are instrumental in assigning the quaternary (non-protonated) carbons and confirming the relative positions of all substituents. youtube.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): While more commonly used for stereochemical analysis in larger molecules, a ROESY or NOESY experiment could show through-space correlations, for example, between H5 and the proton of the hydroxyl group on C2, further confirming the regiochemistry.

Through the systematic application of these advanced NMR techniques, the proposed structure of 6-Chloro-3-fluoro-2-hydroxybenzoic acid can be unequivocally verified.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the mass-to-charge ratio (m/z) of ions, thereby enabling the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

Molecular Weight Determination

The molecular formula of 6-Chloro-3-fluoro-2-hydroxybenzoic acid is C₇H₄ClFO₃. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the unambiguous confirmation of its elemental composition. The presence of chlorine is particularly notable, as its isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak in the mass spectrum, which is a key diagnostic feature for chlorine-containing compounds.

Table 1: Molecular Weight Data for 6-Chloro-3-fluoro-2-hydroxybenzoic acid

Parameter Value
Molecular Formula C₇H₄ClFO₃
Monoisotopic Mass (for ³⁵Cl) 189.9755 g/mol
Average Molecular Weight 190.56 g/mol

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion of 6-Chloro-3-fluoro-2-hydroxybenzoic acid undergoes fragmentation, yielding smaller ions whose patterns provide a roadmap to the original structure. While a definitive experimental spectrum is required for absolute confirmation, a theoretical fragmentation pattern can be predicted based on the compound's functional groups. Common fragmentation pathways for benzoic acid derivatives include the initial loss of small, stable molecules.

Key expected fragmentation steps include:

Loss of a hydroxyl radical (-OH): Formation of an acylium ion [M-OH]⁺.

Decarboxylation: Loss of the carboxyl group (-COOH) to yield a chlorofluorophenol fragment ion [M-COOH]⁺.

Loss of water (-H₂O): Elimination of a water molecule, particularly facilitated by the ortho-hydroxyl group.

Loss of carbon monoxide (-CO): A common fragmentation pathway following initial losses.

Table 2: Predicted Mass Spectrometry Fragments for 6-Chloro-3-fluoro-2-hydroxybenzoic acid

Fragment Ion Description Predicted m/z (for ³⁵Cl)
[C₇H₄ClFO₃]⁺ Molecular Ion (M⁺) 190.0
[C₇H₃ClFO₂]⁺ Loss of hydroxyl radical 173.0
[C₆H₄ClFO]⁺ Loss of carboxyl group 145.0

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Absolute Structure and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) allows for the precise determination of the molecular structure of 6-Chloro-3-fluoro-2-hydroxybenzoic acid, confirming the connectivity of atoms and the stereochemistry. While specific crystal data for this exact isomer is not publicly available, analysis of the closely related isomer, 2-Chloro-6-fluorobenzoic acid, provides a representative example of the crystallographic data that would be obtained. researchgate.net Such studies reveal that halogenated benzoic acids often crystallize in common space groups like P2₁/c. researchgate.net The analysis would confirm the planarity of the benzene (B151609) ring and the orientation of the substituent groups.

Table 3: Representative Crystallographic Data for the Related Isomer 2-Chloro-6-fluorobenzoic acid

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.7655
b (Å) 13.9660
c (Å) 13.2300
β (°) 98.034
Volume (ų) 688.92

Data obtained for the isomer 2-Chloro-6-fluorobenzoic acid serves as an illustrative example. researchgate.net

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and studying polymorphism—the ability of a compound to exist in more than one crystal structure. Each polymorph of 6-Chloro-3-fluoro-2-hydroxybenzoic acid would produce a unique PXRD pattern, acting as a crystalline "fingerprint." This technique is crucial for quality control in manufacturing and for studying phase transitions that can occur with changes in temperature or pressure. nih.gov By comparing the experimental PXRD pattern to simulated patterns derived from single-crystal data, the bulk purity of a crystalline sample can be confirmed. nih.gov

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, Stacking)

The solid-state architecture of 6-Chloro-3-fluoro-2-hydroxybenzoic acid is governed by a network of non-covalent intermolecular interactions. These interactions dictate the crystal packing and influence physical properties such as melting point and solubility.

Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bonding between the carboxylic acid groups. Molecules of benzoic acid and its derivatives typically form centrosymmetric dimers in the solid state, linked by a pair of strong O-H···O hydrogen bonds. researchgate.netnih.gov Furthermore, the presence of the 2-hydroxy group allows for the formation of a strong intramolecular hydrogen bond with the adjacent carboxylic acid's carbonyl oxygen, creating a stable six-membered ring. chemistryguru.com.sgosti.gov

π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions. nih.gov These interactions, where the electron-rich π systems overlap, add further stability to the crystal packing, often resulting in a layered arrangement of molecules.

Table 4: Summary of Potential Intermolecular Interactions

Interaction Type Donor Acceptor Description
Intermolecular Hydrogen Bond Carboxyl O-H Carboxyl C=O Forms characteristic centrosymmetric dimers.
Intramolecular Hydrogen Bond Phenolic O-H Carboxyl C=O Forms a stable six-membered ring.
C-H···Halogen/Oxygen Contact Aromatic C-H F, O Weak interactions contributing to lattice stability.

Table 5: Compound Names Mentioned

Compound Name
6-Chloro-3-fluoro-2-hydroxybenzoic acid

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This technique maps the electron distribution between adjacent molecules to generate a three-dimensional surface. The characteristics of this surface provide detailed information about the nature and extent of various non-covalent interactions that stabilize the crystal packing. scirp.orgeurjchem.com

For a compound like 6-Chloro-3-fluoro-2-hydroxybenzoic acid, the Hirshfeld surface would be decorated with distinct regions indicating different types of intermolecular contacts. Bright red spots on the surface typically highlight strong hydrogen bonding interactions, such as those between the carboxylic acid's hydroxyl group and a neighboring molecule. usm.mynih.gov

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypePercentage Contribution (%)
H···H27.5
O···H/H···O24.8
C···H/H···C15.2
Cl···H/H···Cl13.8
F···H/H···F10.2
C···C8.5
Other< 5.0

Note: The data in this table are representative examples based on analyses of similar chloro-fluoro substituted organic compounds and are intended to illustrate the type of quantitative data obtained from 2D fingerprint plots.

Gas-Phase Electron Diffraction for Molecular Conformational Analysis

Gas-phase electron diffraction (GED) is an experimental technique used to determine the three-dimensional structure of molecules in the gaseous state, free from the influence of intermolecular forces present in crystals. rsc.org This method is particularly valuable for analyzing the conformational preferences of flexible molecules like 6-Chloro-3-fluoro-2-hydroxybenzoic acid.

Studies on analogous compounds, such as benzoic acid and 2-chloro-6-fluorobenzoic acid, have shown that the orientation of the carboxylic acid group relative to the benzene ring is a key structural feature. mdpi.comnih.gov These molecules can exist as different conformers, primarily the lower-energy cis conformer (where the O=C-O-H dihedral angle is approximately 0°) and a higher-energy trans arrangement. nih.gov For 2-chloro-6-fluorobenzoic acid, the cis conformer is calculated to be the most stable. nih.gov

Applying GED to 6-Chloro-3-fluoro-2-hydroxybenzoic acid would allow for the precise determination of bond lengths, bond angles, and dihedral angles. This data would confirm the preferred conformation in the gas phase and reveal any structural distortions caused by the substituents on the benzene ring. rsc.org

Table 2: Expected Structural Parameters from Gas-Phase Electron Diffraction

ParameterBondExpected Value (Å)
Bond LengthC=O~1.21
C-O~1.36
C-C (aromatic)~1.40
C-Cl~1.74
C-F~1.35
Parameter Angle **Expected Value (°) **
Bond AngleO=C-O~123
C-C-C (aromatic)~120

Note: These values are typical and based on data for similar substituted benzoic acids. Actual experimental values would be determined by the GED experiment.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

The thermal stability of 6-Chloro-3-fluoro-2-hydroxybenzoic acid can be systematically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the decomposition temperature and thermal stability of the compound. A TGA thermogram for a stable compound like 6-Chloro-3-fluoro-2-hydroxybenzoic acid would be expected to show a stable baseline with no significant mass loss until the onset of thermal decomposition at a high temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and decomposition. The DSC curve would show an endothermic peak corresponding to the melting point of the compound. The sharpness and temperature of this peak provide information about its purity and identity. For similar compounds like 3-Chloro-2-hydroxybenzoic acid and 4-Fluoro-3-hydroxybenzoic acid, melting points are reported in the range of 184-218 °C. chemsrc.comhqpharmtech.comchemicalbook.com

Table 3: Representative Thermal Analysis Data

Analysis TypeParameterTypical Value
DSCMelting Point (Tₘ)190 - 220 °C
TGAOnset of Decomposition (Tₒ)> 230 °C
TGAMass Loss at 400 °C> 95%

Note: This data is illustrative, based on the properties of structurally related chloro-fluoro-hydroxybenzoic acids.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying molecules of this size. DFT calculations have been instrumental in elucidating the structural and electronic properties of substituted benzoic acids. By approximating the complex many-electron problem, DFT allows for detailed investigation of the molecule's behavior.

Geometry optimization using DFT, often with hybrid functionals like B3LYP and extensive basis sets such as 6-311++G(d,p), is the first step in any computational analysis. This process determines the most stable three-dimensional arrangement of atoms—the molecule's equilibrium geometry—by finding the minimum energy on the potential energy surface. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the aromatic ring and its substituents is of primary importance.

The electronic structure analysis reveals how electrons are distributed within the molecule. The presence of electronegative chlorine, fluorine, and oxygen atoms significantly influences this distribution, creating regions of positive and negative electrostatic potential. This, in turn, dictates the molecule's reactivity and the nature of its intermolecular and intramolecular interactions.

DFT calculations are highly effective in predicting spectroscopic properties that can be compared with experimental data.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to the energies of molecular vibrations, which are observed experimentally in Infrared (IR) and Raman spectroscopy. For substituted benzoic acids, characteristic vibrational modes include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and various C-C stretching and bending modes within the aromatic ring. Theoretical predictions aid in the assignment of complex experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations predict the resonance frequencies for nuclei like ¹H and ¹³C, providing a theoretical spectrum that is invaluable for structural elucidation. The chemical shifts in 6-Chloro-3-fluoro-2-hydroxybenzoic acid are particularly sensitive to the electronic environment created by the halogen and hydroxyl substituents.

The presence of rotatable bonds, specifically the C-C bond connecting the carboxyl group to the ring and the C-O bond within the carboxyl group, gives rise to different conformers (rotational isomers). For substituted benzoic acids, these typically include cis and trans arrangements of the carboxylic acid's O-H bond relative to its C=O bond.

A potential energy surface (PES) scan, performed by systematically rotating these bonds and calculating the energy at each step, maps out the energetic landscape of the molecule. This analysis identifies the minimum energy conformers and the energy barriers that separate them. For asymmetrically substituted molecules like 2-chloro-6-fluorobenzoic acid, studies show that the cis conformer is typically the lowest in energy. The energy difference between conformers and the barriers to their interconversion are critical for understanding the molecule's dynamic behavior.

Table 1: Calculated Conformational Data for a Related Isomer (2-Chloro-6-fluorobenzoic acid) Note: Data for the specific title compound is not available; this table for a related isomer illustrates the type of data generated from DFT calculations.

ConformerRelative Energy (kJ·mol⁻¹)Dihedral Angle (O=C-O-H)Dihedral Angle (C6-C-C=O)
cis0.00~0°Variable
trans17.07~180°Variable
cis↔trans Barrier47.5N/AN/A

Data derived from studies on 2-chloro-6-fluorobenzoic acid.

A key feature of 6-Chloro-3-fluoro-2-hydroxybenzoic acid is the potential for strong intramolecular hydrogen bonding. The ortho-hydroxyl group (-OH) can act as a hydrogen bond donor to the carbonyl oxygen of the adjacent carboxylic acid group, forming a stable six-membered ring. Similarly, the carboxylic acid proton could potentially interact with the ortho-chlorine or the fluorine atom, though interactions with the carbonyl oxygen are generally more favorable.

DFT is used to characterize these bonds by analyzing bond lengths, angles, and vibrational frequency shifts. The formation of an intramolecular hydrogen bond typically leads to a lengthening of the donor O-H bond and a red-shift (lowering of frequency) in its corresponding stretching vibration in the IR spectrum. Computational methods like Natural Bond Orbital (NBO) analysis can further quantify the strength and nature of these noncovalent interactions.

Analysis of the electronic density distribution provides a detailed picture of the molecule's chemical nature. Molecular Electrostatic Potential (MEP) maps, for instance, visualize the regions of positive and negative charge on the molecule's surface. These maps are crucial for understanding how the molecule will interact with other species. The electron-withdrawing effects of the fluorine and chlorine atoms, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl and carboxyl groups, create a complex and nuanced electronic density distribution.

Advanced Computational Tools for Intermolecular Interactions

While DFT is excellent for studying single molecules, understanding how molecules of 6-Chloro-3-fluoro-2-hydroxybenzoic acid interact with each other requires more advanced tools. In the solid state, for example, intermolecular hydrogen bonds, halogen bonds, and π–π stacking interactions dictate the crystal packing.

Computational methods like Hirshfeld surface analysis and energy decomposition models (e.g., CE-B3LYP) are used to analyze and quantify these intermolecular forces in crystals. These tools can break down the total interaction energy into physically meaningful components such as electrostatic, dispersion, and repulsion energies, providing a comprehensive understanding of the forces that govern the condensed-phase behavior of the compound.

Quantum Theory of Atoms in Molecules (QTAIM)

No dedicated studies utilizing the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electronic structure, bonding characteristics, or intramolecular interactions of 6-Chloro-3-fluoro-2-hydroxybenzoic acid have been found. QTAIM analysis is a powerful method for characterizing chemical bonds and non-covalent interactions by examining the topology of the electron density. However, this methodology has not been applied to the target molecule in available literature.

Noncovalent Interaction Index (NCIplot)

There are no published reports that feature a Noncovalent Interaction Index (NCIplot) analysis for 6-Chloro-3-fluoro-2-hydroxybenzoic acid. This computational tool is used to visualize and identify noncovalent interactions, such as hydrogen bonds and van der Waals forces, within a molecule or between molecules. Without specific research, a visualization and analysis of these interactions for the specified compound cannot be provided.

Energy Frameworks for Dominant Interaction Energies in Crystal Packing

An analysis of energy frameworks to determine the dominant interaction energies (electrostatic, dispersion, etc.) within the crystal packing of 6-Chloro-3-fluoro-2-hydroxybenzoic acid is not present in the current body of scientific work. Such studies are crucial for understanding the solid-state architecture and properties of a compound, but the necessary crystallographic and computational data for this specific molecule are unavailable.

Thermodynamic Property Predictions and Consistency Analyses

Detailed predictions and consistency analyses of the thermodynamic properties of 6-Chloro-3-fluoro-2-hydroxybenzoic acid are not documented in peer-reviewed literature. While general thermodynamic principles can be applied, specific computational studies providing precise values for properties like enthalpy of formation, Gibbs free energy, or heat capacity for this compound could not be located.

Molecular Dynamics Simulations

No records of molecular dynamics simulations being performed on 6-Chloro-3-fluoro-2-hydroxybenzoic acid or directly comparable systems were identified. Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time, providing insight into conformational changes and interactions with other molecules, such as solvents or biological targets. The application of this method to the specified compound has not been reported.

Spectroscopic Calculation Methods (e.g., Judd–Ofelt analysis for luminescence)

There is no evidence of advanced spectroscopic calculation methods, such as Judd–Ofelt analysis, being applied to 6-Chloro-3-fluoro-2-hydroxybenzoic acid. Judd–Ofelt theory is specifically used to analyze the luminescence spectra of lanthanide ions and is not applicable to this organic compound. Furthermore, other specialized spectroscopic calculations detailing its electronic or vibrational properties are not available in the literature.

Mechanistic Studies of Molecular Interactions

Molecular Interactions with Biological Targets at the Enzymatic Level

The specific inhibitory mechanism of 6-Chloro-3-fluoro-2-hydroxybenzoic acid on enzymes such as E. coli beta-ketoacyl-acyl carrier protein synthase III (ecKAS III) is not extensively detailed in current research. However, the molecule's structural relationship to salicylic (B10762653) acid (2-hydroxybenzoic acid) allows for inferences regarding its potential enzymatic interactions. Salicylic acid and its derivatives are well-known for their ability to inhibit cyclooxygenase (COX) enzymes, which blocks the synthesis of pro-inflammatory eicosanoids. nih.gov This established mechanism for the parent compound suggests that 6-Chloro-3-fluoro-2-hydroxybenzoic acid may exhibit similar inhibitory activities on key enzymatic targets, although specific studies are required to confirm the extent and nature of this inhibition.

The direct interactions of 6-Chloro-3-fluoro-2-hydroxybenzoic acid with specific metabolic pathways are an emerging area of study. For related hydroxybenzoic acid compounds, research has shown they can activate the Nrf2 signaling pathway. nih.gov This pathway is crucial for increasing the expression of antioxidant enzymes, thereby mitigating oxidative stress. nih.gov The activation of such pathways suggests that, beyond direct enzyme inhibition, the compound may modulate cellular metabolic and stress-response systems. Another study on a related compound, 6-Chloro-2-benzoxazolinone, identified a metabolic degradation pathway in Pigmentiphaga sp. involving hydrolysis by a CbaA hydrolase to produce 2-amino-5-chlorophenol. nih.gov While this describes the breakdown of a different molecule, it highlights how chlorinated aromatic compounds can be processed by microbial metabolic systems. nih.gov

Molecular Basis of Antimicrobial Action

Derivatives of chlorobenzoic and hydroxybenzoic acids have demonstrated notable antimicrobial properties. nih.govmdpi.com The molecular basis for this action is multifaceted and depends on the specific microbial system. The lipophilicity of such compounds is thought to facilitate better penetration into bacterial cell membranes, disrupting their integrity and function. mdpi.com

For fungal systems, studies on structurally similar compounds provide insight into potential mechanisms. A related compound, 2-chloro-5-trifluoromethoxybenzeneboronic acid, has been shown to inhibit the growth of the fungus Geotrichum candidum by compromising the integrity of the plasma membrane and mitochondria. researchgate.net This disruption leads to a cascade of downstream effects, including a reduction in respiratory rate, decreased ATP content, and a buildup of reactive oxygen species (ROS), ultimately causing intracellular leakage and cell death. researchgate.net It is plausible that 6-Chloro-3-fluoro-2-hydroxybenzoic acid employs similar mechanisms to exert its antifungal effects.

The following table summarizes the antimicrobial activity of related benzoic acid derivatives against various microorganisms.

Compound FamilyMicroorganismObserved EffectReference
2-Chlorobenzoic Acid DerivativesEscherichia coli (Gram-negative)High antibacterial potential nih.gov
2-Chlorobenzoic Acid DerivativesStaphylococcus aureus (Gram-positive)Moderate antibacterial potential nih.gov
2-Chlorobenzoic Acid DerivativesCandida albicans (Fungus)Antifungal activity nih.gov
2-Chlorobenzoic Acid DerivativesAspergillus niger (Fungus)Antifungal activity nih.gov
p-Hydroxybenzoic Acid DerivativesStaphylococcus aureusModerate activity mdpi.com
p-Hydroxybenzoic Acid DerivativesEscherichia coliModerate activity mdpi.com
Boronic Acid DerivativesGeotrichum candidum (Fungus)Complete inhibition of mycelial growth researchgate.net

The antiviral potential of 6-Chloro-3-fluoro-2-hydroxybenzoic acid can be extrapolated from the well-documented mechanisms of its parent compound, salicylic acid. Salicylic acid induces resistance against a range of plant pathogens, including the Tobacco Mosaic Virus (TMV). nih.govresearchgate.net The molecular mechanism does not target the virus directly but rather interferes with the virus's replication cycle within the host tissue. nih.govresearchgate.net

Pre-treatment of tobacco tissue with salicylic acid was found to reduce the accumulation of viral RNAs and coat proteins after inoculation with TMV. nih.govresearchgate.net This antiviral state is induced via a novel signal transduction pathway that is sensitive to salicylhydroxamic acid (SHAM), an inhibitor of the mitochondrial alternative oxidase. nih.govresearchgate.net This suggests that the mechanism is distinct from the pathways that confer resistance to bacteria and fungi and is potentially linked to the modulation of host metabolic and signaling processes. nih.govresearchgate.net

Anti-Inflammatory and Analgesic Mechanisms at a Molecular Level

The anti-inflammatory and analgesic properties of 6-Chloro-3-fluoro-2-hydroxybenzoic acid are likely rooted in mechanisms established for salicylic acid and its derivatives. The most prominent of these is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid. nih.govnih.gov By blocking this pathway, salicylates reduce inflammation and pain.

More complex mechanisms have been elucidated for other halogenated hydroxybenzoic acid derivatives. For instance, a related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was shown to exert potent anti-inflammatory effects in microglial cells by inhibiting the production of key inflammatory mediators. nih.gov This includes the suppression of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and the enzymes that produce them, inducible nitric oxide synthase (iNOS) and COX-2. nih.gov

Furthermore, this inhibition is achieved by downregulating critical inflammatory signaling pathways. The compound was found to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and prevent the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov The suppression of these pathways provides a detailed molecular basis for the compound's anti-inflammatory action.

The following table details the key molecular targets involved in the anti-inflammatory mechanisms of related benzoic acid derivatives.

Molecular TargetFunction in InflammationEffect of Inhibition/SuppressionReference
Cyclooxygenase (COX)Synthesis of prostaglandinsReduced inflammation and pain nih.govnih.govnih.gov
Inducible Nitric Oxide Synthase (iNOS)Production of nitric oxide (NO)Decreased inflammatory signaling nih.gov
Mitogen-Activated Protein Kinases (MAPKs)Signal transduction for inflammatory responseDownregulation of inflammatory gene expression nih.gov
Nuclear Factor-kappa B (NF-κB)Transcription factor for pro-inflammatory genesReduced production of cytokines (TNF-α, IL-1β, IL-6) nih.gov
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Mediate and amplify inflammatory responseAttenuation of inflammation nih.gov

Enzyme Inhibition (e.g., Prostaglandin Synthetase / Cyclo-oxygenase)

Prostaglandin synthetase, also known as cyclo-oxygenase (COX), is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. nih.govnih.gov Inhibition of COX enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov These inhibitors can act through various mechanisms, including competitive, slow-binding, or irreversible inhibition. nih.gov For instance, compounds like flurbiprofen (B1673479) and indomethacin (B1671933) exhibit a time-dependent, two-step binding process that leads to functionally irreversible inhibition of COX activity. nih.govacs.org

Despite the well-established role of halogenated benzoic acid derivatives in enzyme inhibition, extensive searches of scientific literature and databases did not yield specific studies on the inhibitory activity of 6-Chloro-3-fluoro-2-hydroxybenzoic acid against prostaglandin synthetase or cyclo-oxygenase. Therefore, its potential to function as a COX inhibitor and the specific mechanism of such action remain uncharacterized.

Reduction of Inflammatory Mediators (e.g., IL-6 levels) and Reactive Oxygen Species (ROS) Production

Inflammatory processes are mediated by a variety of molecules, including cytokines like Interleukin-6 (IL-6) and reactive oxygen species (ROS). nih.gov IL-6 is a key pro-inflammatory cytokine, and its production can be stimulated by other inflammatory mediators. nih.gov ROS are highly reactive molecules that, when overproduced, can lead to oxidative stress and cellular damage, contributing to inflammation. researchgate.netnih.gov The interplay between signaling molecules like salicylic acid and ROS can influence the expression of defense genes. frontiersin.org

Currently, there is no available scientific literature detailing the effects of 6-Chloro-3-fluoro-2-hydroxybenzoic acid on the production of inflammatory mediators such as IL-6 or its capacity to modulate the generation of reactive oxygen species. Research has yet to explore whether this specific compound can mitigate inflammatory responses by these mechanisms.

Anticancer Mechanisms at the Cellular/Molecular Level (In vitro studies)

Cytotoxic Effects on Cancer Cell Lines (e.g., WRL-68, Caco2, MCF-7, PC-3)

The evaluation of a compound's cytotoxic effect on various cancer cell lines is a fundamental step in anticancer drug discovery. The cell lines WRL-68 (a human hepatic cell line), Caco-2 (human colorectal adenocarcinoma), MCF-7 (human breast adenocarcinoma), and PC-3 (human prostate cancer) are commonly used models for in vitro cytotoxicity screening.

A thorough review of published research reveals no specific data on the cytotoxic effects of 6-Chloro-3-fluoro-2-hydroxybenzoic acid on the WRL-68, Caco2, MCF-7, or PC-3 cell lines. While numerous studies report the cytotoxic activities of other compounds on these cell lines, the potential of 6-Chloro-3-fluoro-2-hydroxybenzoic acid as a cytotoxic agent against these specific cancer types has not been documented.

Table 1: Summary of Cytotoxicity Data for 6-Chloro-3-fluoro-2-hydroxybenzoic acid

Cell Line IC50 Value Research Findings
WRL-68 Data not available No studies found investigating the cytotoxic effects on this cell line.
Caco2 Data not available No studies found investigating the cytotoxic effects on this cell line.
MCF-7 Data not available No studies found investigating the cytotoxic effects on this cell line.

Targeting Specific Receptors or Pathways (e.g., Epidermal Growth Factor Receptor - EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a crucial cell-surface receptor that, when aberrantly activated, can drive the growth and proliferation of various tumors. researchgate.netnih.gov Consequently, EGFR has become a key target for cancer therapies, with inhibitors broadly categorized as monoclonal antibodies or small-molecule tyrosine kinase inhibitors. researchgate.netnih.gov These agents interfere with EGFR signaling pathways to halt tumor progression. researchgate.net

There is currently no scientific evidence to suggest that 6-Chloro-3-fluoro-2-hydroxybenzoic acid exerts its potential anticancer effects by targeting the Epidermal Growth Factor Receptor or any other specific cancer-related signaling pathways. The molecular targets of this compound in the context of cancer biology remain an area for future investigation.

Structure Activity Relationship Sar Studies

Influence of Halogen Substituents (Chloro vs. Fluoro) on Molecular Activity

The presence and position of the chlorine and fluorine atoms on the aromatic ring of 6-Chloro-3-fluoro-2-hydroxybenzoic acid are significant determinants of its molecular activity. Both halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I), which influences the acidity of the carboxylic acid and the electron density of the benzene (B151609) ring. libretexts.orgwikipedia.org Generally, the inductive effect of fluorine is stronger than that of chlorine.

The placement of the chlorine atom at the C6 position, ortho to the carboxylic acid group, introduces steric and electronic effects. nih.gov This ortho-substitution can influence the orientation of the carboxylic acid group, a phenomenon known as the ortho-effect, which often leads to an increase in acidity beyond what would be expected from electronic effects alone. khanacademy.org The fluorine atom at the C3 position, meta to the carboxylic acid, primarily exerts its strong inductive effect, further enhancing the acidity of the molecule. pressbooks.pub The different sizes of the halogen atoms (Van der Waals radius: F = 1.47 Å, Cl = 1.75 Å) also mean they have distinct steric profiles, which can affect how the molecule fits into a binding pocket.

A comparative study of ortho-fluoro and ortho-chloro substituted benzoic acids highlights that interactions between the carboxylic group and the ortho-halogen substituent are critical in defining the molecule's potential energy landscape and conformational preferences. nih.gov These interactions, a mix of repulsion and weak hydrogen bonding, dictate the most stable geometry of the molecule, which is essential for its biological activity.

Impact of Hydroxyl Group Position and Presence on Interactions

The hydroxyl (-OH) group at the C2 position, ortho to the carboxylic acid, is pivotal to the molecule's interaction capabilities. Its position allows for the formation of a strong intramolecular hydrogen bond with the adjacent carboxylic acid group. This interaction has a profound effect on the molecule's properties. It tends to lock the carboxylic acid in a specific planar conformation, reducing its rotational freedom. nih.gov

This intramolecular hydrogen bond also significantly increases the acidity of the carboxylic acid proton. By stabilizing the carboxylate anion through resonance and hydrogen bonding, the hydroxyl group facilitates the release of the proton. The hydroxyl group itself can also act as a hydrogen bond donor or acceptor, participating in intermolecular interactions with biological targets. acs.orgrsc.org Studies on hydroxybenzoic acid isomers have demonstrated that the position of the hydroxyl group critically influences the formation of supramolecular structures and molecular salts, underscoring its role in molecular recognition. acs.org

Role of Carboxylic Acid Moiety in Molecular Recognition

The carboxylic acid group is arguably the most critical functional group for molecular recognition in this compound. ijacskros.com As a versatile functional group, it can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). acs.org At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negative charge allows for strong electrostatic or ionic interactions with positively charged residues, such as arginine or lysine, in a protein's active site. uq.edu.au

The ability of the carboxylic acid to form a characteristic dimeric hydrogen-bonding pattern with another carboxylic acid or complementary hydrogen bonding motifs on a receptor is a cornerstone of its role in molecular recognition. rsc.orgijacskros.com The recognition of molecules containing a carboxylic acid moiety is a significant area of research due to its biological importance. rsc.orgresearchgate.net The geometry of the carboxylic acid, influenced by the ortho-hydroxyl and ortho-chloro substituents, pre-organizes the molecule for specific interactions, enhancing binding affinity and selectivity.

Table 1: Common Interaction Patterns of the Carboxylic Acid Moiety

Interaction Type Description Potential Partner in a Receptor
Ionic Bonding Electrostatic attraction between the negatively charged carboxylate and a positive charge. Arginine, Lysine, Histidine residues
Hydrogen Bond Donor The acidic proton of the -COOH group is donated to a hydrogen bond acceptor. Aspartate, Glutamate, Serine, Threonine, Histidine, Carbonyl backbones

| Hydrogen Bond Acceptor | The carbonyl oxygen (C=O) or hydroxyl oxygen (-OH) accepts a hydrogen bond. | Arginine, Lysine, Serine, Threonine, Tyrosine, Tryptophan residues |

Effects of Conformational Flexibility on Binding and Activity

While larger molecules often have multiple rotatable bonds, the conformational flexibility of 6-Chloro-3-fluoro-2-hydroxybenzoic acid is significantly restricted. This rigidity is imposed by the intramolecular hydrogen bond between the C2-hydroxyl and the carboxylic acid group, as well as steric hindrance from the C6-chloro substituent. uky.edu This pre-organization into a relatively planar and rigid conformation can be advantageous for binding to a biological target.

Reduced conformational flexibility means that the molecule spends more time in a bioactive conformation, leading to a lower entropic penalty upon binding. This can translate to higher binding affinity. nih.gov Studies on substituted benzoic acids have shown that while conformational flexibility can play a role, the substitution pattern and resulting intermolecular interactions are often the dominant factors determining molecular behavior. uky.edursc.org In this case, the specific, rigid conformation enforced by the substituents is a key feature of its structure-activity profile.

Substituent Effects on Reactivity and Electronic Properties Relevant to Activity

The electronic properties of the aromatic ring and the acidity of the carboxyl group are modulated by the cumulative effects of the chloro, fluoro, and hydroxyl substituents.

Inductive Effects (-I): The fluorine, chlorine, and oxygen (of the -OH group) atoms are all highly electronegative and exert a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and through the sigma bonds, which serves to stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid. libretexts.orgpressbooks.pub

Resonance Effects (+M/-M): The hydroxyl group has lone pairs of electrons that can be donated into the aromatic ring via resonance (+M effect), increasing electron density at the ortho and para positions relative to it. quora.com Conversely, halogens are generally considered deactivating, as their strong inductive effect outweighs their weaker resonance donation. masterorganicchemistry.com The carboxylic acid group itself is an electron-withdrawing group by resonance (-M).

Table 2: Hammett Sigma (σ) Constants for Relevant Substituents

Substituent σmeta σpara Primary Effect
-F +0.34 +0.06 Strong -I, Weak +M
-Cl +0.37 +0.23 Strong -I, Weak +M
-OH +0.12 -0.37 Strong -I, Strong +M

Data illustrates general substituent effects and may vary slightly depending on the specific reaction and conditions. wikipedia.org

These electronic modifications are crucial for activity, as they influence not only the pKa but also the molecule's ability to participate in charge-transfer or π-stacking interactions with a target.

Lipophilicity and Bi-philic Properties in Molecular Behavior

Lipophilicity, often measured as logP or logD, is a critical physicochemical property that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The 6-Chloro-3-fluoro-2-hydroxybenzoic acid molecule possesses both lipophilic (fat-loving) and hydrophilic (water-loving) characteristics, making it bi-philic.

Lipophilic Contributions: The aromatic ring and the halogen substituents (chloro and fluoro) contribute to the molecule's lipophilicity. Halogenation generally increases lipophilicity.

Hydrophilic Contributions: The carboxylic acid and hydroxyl groups are polar and capable of hydrogen bonding with water, contributing to the molecule's hydrophilicity.

Advanced Applications in Materials Science and Chemical Synthesis

Role as Chemical Precursors and Building Blocks in Advanced Organic Synthesis

Publicly accessible research literature does not provide specific examples or detailed studies on the utilization of 6-Chloro-3-fluoro-2-hydroxybenzoic acid as a chemical precursor or building block in advanced organic synthesis. The multifunctionality of the molecule, featuring carboxylic acid, hydroxyl, chloro, and fluoro groups, theoretically allows it to be a candidate for creating complex molecular architectures, however, documented synthetic routes originating from this specific compound are not readily found.

Utilization in Medicinal Chemistry as Scaffolds for Drug Discovery

There is a lack of specific studies in the available scientific literature that detail the use of 6-Chloro-3-fluoro-2-hydroxybenzoic acid as a molecular scaffold for drug discovery. Although halogenated benzoic acid derivatives are common motifs in medicinal chemistry, research focusing on this particular isomer for the development of new therapeutic agents has not been published in major databases. researchgate.netnih.gov

Ligand Design for Coordination Polymers and Metal Complexes

While benzoic acid derivatives are frequently used as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs), there is no specific research available that describes the use of 6-Chloro-3-fluoro-2-hydroxybenzoic acid for this purpose. rsc.orgnih.govresearchgate.net

Luminescence Properties of Lanthanide Complexes

No studies were found that investigate the luminescence properties of lanthanide complexes formed with 6-Chloro-3-fluoro-2-hydroxybenzoic acid as a ligand. Research on related fluorobenzoic acids has shown they can act as sensitizers for lanthanide ions like Europium(III) and Terbium(III), but this has not been specifically documented for the 6-chloro-3-fluoro isomer. researchgate.netnih.govmdpi.comnih.gov

Applications in Advanced Materials Science

Detailed research on the application of 6-Chloro-3-fluoro-2-hydroxybenzoic acid in advanced materials science is not present in the available literature.

Organic Light-Emitting Diodes (OLEDs)

There are no available research articles or patents that describe the use of 6-Chloro-3-fluoro-2-hydroxybenzoic acid or its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). While luminescent metal complexes with other organic ligands have been explored for OLED applications, this specific compound is not mentioned in that context. researchgate.net

Liquid Crystal Displays (LCDs)

There is currently no available research demonstrating the use or specific properties of 6-Chloro-3-fluoro-2-hydroxybenzoic acid in the formulation or enhancement of Liquid Crystal Displays. The development of liquid crystal materials often involves molecules with specific structural characteristics, such as a rigid core and flexible terminal groups, which allow for the formation of mesophases. While benzoic acid derivatives can be foundational units for liquid crystals, the specific combination of chloro, fluoro, and hydroxyl substituents on this particular benzoic acid derivative has not been explored in the context of LCD technology according to current scientific literature.

Organic Semiconductors and Metal-Organic Frameworks (MOFs)

Detailed investigations into the application of 6-Chloro-3-fluoro-2-hydroxybenzoic acid as a component in organic semiconductors or as a ligand in the synthesis of Metal-Organic Frameworks are not present in the available scientific record. The design of organic semiconductors relies on molecules that facilitate charge transport, often featuring extended π-conjugated systems.

In the realm of MOFs, organic ligands are crucial for creating porous, crystalline structures with high surface areas. Carboxylic acids are a common class of ligands used for this purpose. For instance, related molecules like p-hydroxybenzoic acid have been successfully used to synthesize MOFs. rsc.orgrsc.org Similarly, fluorinated benzoic acids, such as 2-fluorobenzoic acid, have been employed as modulators in the synthesis of rare-earth MOFs, where they can influence the formation of metal clusters within the framework. researchgate.netresearchgate.netnih.gov However, specific studies detailing the use of 6-Chloro-3-fluoro-2-hydroxybenzoic acid for these applications have not been published.

Organic Polymers of Intrinsic Microporosity (OMIMs)

The synthesis of Organic Polymers of Intrinsic Microporosity (OMIMs), now more commonly referred to as Polymers of Intrinsic Microporosity (PIMs), involves the creation of rigid, contorted polymer chains that cannot pack efficiently, thus generating microporosity. Monomers for PIMs typically possess a rigid structure with sites for polymerization. There is no published research to indicate that 6-Chloro-3-fluoro-2-hydroxybenzoic acid has been utilized as a monomer or precursor for the synthesis of PIMs.

Agrochemical Applications (e.g., Herbicide Activity in Plant Systems)

While chloro- and fluoro-substituted benzoic acid derivatives are recognized as important precursors and intermediates in the synthesis of pesticides, direct evidence of the herbicidal activity of 6-Chloro-3-fluoro-2-hydroxybenzoic acid in plant systems is not documented in the scientific literature. mdpi.com The broader class of 2-[(4-aryloxy or heteroaryloxy)phenoxy]propionic acid derivatives, which includes commercial herbicides, showcases the potential for halogenated aromatic compounds in agrochemical applications. researchgate.net For example, compounds like Fenoxaprop-ethyl contain a 6-chloro-2-benzoxazolyloxy group, highlighting that related structural motifs are biologically active. researchgate.net Nevertheless, specific studies on the herbicidal efficacy of 6-Chloro-3-fluoro-2-hydroxybenzoic acid itself are absent.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 6-Chloro-3-fluoro-2-hydroxybenzoic acid and its analogs. Traditional multi-step syntheses can be resource-intensive; therefore, a shift towards sustainable chemistry is a key avenue for exploration.

Continuous flow chemistry presents a significant opportunity to improve synthesis. acs.orguc.ptgoogle.com Flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and safer reaction conditions compared to conventional batch processes. acs.orggoogle.com Investigating the application of microfluidic reactors for the halogenation and carboxylation steps could streamline production and allow for rapid optimization of reaction conditions with minimal substrate use. acs.org Furthermore, exploring green catalytic systems, such as employing cheaply available and selective catalysts like iron chloride with oxidants like TBHP/oxone under solvent-free conditions, could reduce environmental impact. researchgate.net The development of one-pot or sequential flow processes could further enhance efficiency by minimizing intermediate purification steps. uc.pt

Methodology Potential Advantages Research Focus
Continuous Flow SynthesisImproved safety, higher yields, better process control, easy scalability. acs.orggoogle.comOptimization of residence times, temperature, and reagent mixing for key reaction steps (e.g., halogenation, carboxylation). acs.org
Green CatalysisReduced waste, use of non-toxic catalysts, solvent-free conditions. researchgate.netScreening of earth-abundant metal catalysts; development of recyclable catalytic systems.
Multi-step Flow ChemistryIntegration of synthesis and purification, reduced manual handling. uc.ptDesigning sequential flow setups for the complete synthesis pathway from simple precursors.

Exploration of New Derivatization Pathways for Enhanced Properties

The functional groups of 6-Chloro-3-fluoro-2-hydroxybenzoic acid—the carboxylic acid, hydroxyl group, and aromatic ring—are ripe for chemical modification to tune its physicochemical properties. Future work should systematically explore derivatization to create novel esters, amides, and other analogs with tailored characteristics.

Esterification of the carboxylic acid is a primary pathway. nih.govnih.gov Synthesizing a series of alkyl and aryl esters could modulate properties like solubility, lipophilicity, and membrane permeability. nih.gov Such modifications have been shown in related salicylic (B10762653) acid derivatives to enhance biological activity, such as cyclooxygenase (COX) inhibition, while potentially reducing side effects. nih.govnih.gov Similarly, the formation of amides through reaction with various primary and secondary amines can introduce new hydrogen bonding capabilities and alter the molecule's three-dimensional structure and binding affinities. researchgate.netmasterorganicchemistry.com The impact of these modifications can be systematically studied to establish clear structure-property relationships. libretexts.org

Derivative Type Synthetic Approach Potential Property Enhancement
EstersReaction with alcohols under acidic or base-catalyzed conditions. nih.govIncreased lipophilicity, altered solubility, enhanced biological activity. nih.govnih.gov
AmidesReaction with amines using coupling agents or via acyl chlorides. researchgate.netmasterorganicchemistry.comModified hydrogen bonding, improved metabolic stability, new biological interactions. researchgate.net
Ether AnalogsAlkylation of the phenolic hydroxyl group.Changes in hydrogen bond donating capacity and polarity.

Advanced Spectroscopic and Imaging Techniques for Deeper Structural Understanding

While standard techniques like NMR and IR spectroscopy provide basic structural confirmation, advanced methods can offer unprecedented insight into the molecule's electronic structure, solid-state packing, and intermolecular interactions.

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for studying halogenated organic compounds in their crystalline form. nih.govacs.orgresearchgate.netwiley.com Specifically, 35Cl ssNMR can provide detailed information on the local environment of the chlorine atom, including the nature of any halogen bonds it may form. acs.org This technique is sensitive to the quadrupolar coupling constant, which changes upon the formation of a halogen bond, offering a direct probe of this interaction in the solid state. nih.govacs.org

Terahertz (THz) spectroscopy is another emerging technique that probes low-frequency molecular vibrations, which are directly related to the crystal lattice and intermolecular interactions. mdpi.comnih.govresearchgate.net This method can differentiate between different crystalline forms (polymorphs) and provide a unique spectral fingerprint of a co-crystal, making it invaluable for studying the supramolecular assemblies discussed in section 9.5. nih.govspectroscopyonline.com

Integration of Machine Learning and AI in Computational Design and SAR Prediction

Investigation of Supramolecular Assemblies and Co-crystallization with Diverse Co-formers

The presence of multiple hydrogen and halogen bond donors and acceptors makes 6-Chloro-3-fluoro-2-hydroxybenzoic acid an excellent candidate for crystal engineering and the formation of supramolecular assemblies. nih.govgoogle.com Halogen bonding, where a halogen atom acts as an electrophilic species, is a highly directional and tunable interaction that is increasingly used to design complex solid-state architectures. nih.govresearchgate.netsoton.ac.uk

Future research should focus on the systematic co-crystallization of this compound with a diverse range of co-formers, such as pyridines, amides, and other carboxylic acids. nih.govrsc.orgacs.orgacs.orgresearchgate.net This would allow for a detailed study of the interplay and competition between different noncovalent interactions, including:

O-H···O hydrogen bonds (carboxylic acid dimers)

O-H···N hydrogen bonds (acid-pyridine synthons)

C-Cl···O/N halogen bonds

C-F···O/N halogen bonds (weaker but still influential)

By carefully selecting co-formers, it may be possible to create novel crystalline materials with tailored properties, such as improved solubility, stability, or altered melting points. nih.govacs.org

Discovery of Novel Molecular Targets and Mechanisms of Action in Biological Systems (non-clinical)

The structural similarity to salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), suggests that 6-Chloro-3-fluoro-2-hydroxybenzoic acid and its derivatives could possess interesting biological activities. nih.govnih.gov A crucial area for future non-clinical research is the identification of its molecular targets and mechanisms of action.

Initial studies could investigate its potential as a COX inhibitor, similar to other salicylates. nih.gov However, the unique halogenation pattern may confer novel activities. Unbiased screening against a broad panel of enzymes and receptors could uncover unexpected molecular targets. Investigating its effect on cellular pathways beyond inflammation, such as those involved in microbial growth or cell proliferation, is another promising avenue. patsnap.com Understanding the fundamental interactions between this compound and biological macromolecules will be essential for unlocking its therapeutic potential.

Design of Advanced Materials with Tunable Properties Based on Halogenated Hydroxybenzoic Acid Scaffolds

The rigidity of the aromatic ring combined with the specific directional interactions afforded by the functional groups makes this compound a versatile building block for advanced materials.

One area of exploration is in the field of liquid crystals. rsc.orgnih.govresearchgate.nethartleygroup.org Benzoic acid derivatives are known to form liquid crystalline phases, often through the formation of hydrogen-bonded dimers. nih.govresearchgate.net The introduction of lateral halogen substituents can significantly influence the molecular packing and, consequently, the mesomorphic properties, potentially leading to materials with novel phase behaviors. rsc.orgnih.gov

Furthermore, halogenated aromatic compounds can be incorporated into polymers to enhance properties like thermal stability and flame retardancy. wikipedia.orggoogle.commdpi.com Future work could involve the synthesis of polyesters or polyamides using 6-Chloro-3-fluoro-2-hydroxybenzoic acid as a monomer. The resulting polymers may exhibit enhanced fire resistance due to the presence of both chlorine and fluorine, making them suitable for high-performance applications. google.commdpi.com

Q & A

Q. What are the established synthetic routes for 6-Chloro-3-fluoro-2-hydroxybenzoic acid, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves halogenation and hydroxylation of benzoic acid derivatives. For example:
  • Direct Halogenation : Chlorine and fluorine substituents are introduced via electrophilic aromatic substitution (EAS) using reagents like Cl₂ (with FeCl₃ as a catalyst) or Selectfluor™ for fluorination .
  • Hydroxylation : The hydroxyl group can be introduced via hydrolysis of a methoxy or ethoxy precursor under acidic or basic conditions (e.g., H₂SO₄/NaOH) .
    Yields depend on reaction temperature, steric hindrance from substituents, and solvent polarity. For instance, polar aprotic solvents (DMF, DMSO) enhance EAS efficiency .

Q. How is the purity and structural integrity of 6-Chloro-3-fluoro-2-hydroxybenzoic acid validated in laboratory settings?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (λ = 254 nm) is used to assess purity, with retention times compared to standards .
  • Spectroscopy :
  • ¹H/¹³C NMR : Chemical shifts for aromatic protons (δ 6.5–8.0 ppm) and carboxylic acid protons (δ 12–13 ppm) confirm substitution patterns .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch) verify functional groups .
  • Melting Point Analysis : Discrepancies in reported melting points may arise from polymorphic forms or impurities, necessitating recrystallization (e.g., using ethanol/water mixtures) .

Advanced Research Questions

Q. What strategies optimize regioselectivity during halogenation of 6-Chloro-3-fluoro-2-hydroxybenzoic acid precursors?

  • Methodological Answer : Regioselectivity is influenced by:
  • Directing Groups : The hydroxyl (-OH) and carboxylic acid (-COOH) groups act as meta-directors, guiding halogen placement. Fluorine, being ortho/para-directing but deactivating, competes in positioning .
  • Catalysts : Lewis acids like FeCl₃ enhance chlorination at electron-rich positions, while bulky catalysts (e.g., zeolites) can sterically hinder undesired sites .
  • Temperature : Lower temperatures (0–25°C) favor kinetic control, improving selectivity for less stable intermediates .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from:
  • Tautomerism : The hydroxyl group may participate in keto-enol tautomerism, altering proton environments. Deuterated solvents (DMSO-d₆) and variable-temperature NMR can stabilize specific tautomers .
  • Impurity Peaks : Trace solvents (e.g., DMF) or byproducts (e.g., unreacted starting materials) require rigorous purification (e.g., column chromatography with silica gel and ethyl acetate/hexane eluents) .
  • Coupling Constants : Computational tools (DFT calculations) predict coupling constants (J values) for comparison with experimental data .

Q. What biochemical interactions are hypothesized for 6-Chloro-3-fluoro-2-hydroxybenzoic acid, given its functional groups?

  • Methodological Answer :
  • Enzyme Inhibition : The carboxylic acid and halogen groups may bind to metalloenzymes (e.g., cyclooxygenase or decarboxylases) via hydrogen bonding or electrostatic interactions. Competitive inhibition assays (IC₅₀ measurements) using recombinant enzymes are recommended .
  • Antimicrobial Studies : Structural analogs (e.g., 3-chloro-4-hydroxybenzoic acid) exhibit activity against Gram-positive bacteria. Disk diffusion assays with S. aureus or B. subtilis can test efficacy .

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